3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(1H-imidazol-1-yl)propyl]thiourea
Description
3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(1H-imidazol-1-yl)propyl]thiourea (CAS: 454689-19-1, molecular formula: C₁₈H₂₂N₆OS, molecular weight: 370.47 g/mol) is a thiourea derivative featuring a pyrazolone core substituted with a phenyl group and methyl groups, coupled with a 3-(imidazol-1-yl)propyl chain. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological and agrochemical applications. The imidazole propyl side chain introduces additional hydrogen-bonding and π-stacking interactions, which are critical for biological activity, particularly in enzyme inhibition .
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-14-16(17(25)24(22(14)2)15-7-4-3-5-8-15)21-18(26)20-9-6-11-23-12-10-19-13-23/h3-5,7-8,10,12-13H,6,9,11H2,1-2H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCOYSNPYCMSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(1H-imidazol-1-yl)propyl]thiourea is a novel thiourea derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant case studies.
Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazole moiety and an imidazole group linked through a thiourea functional group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiourea derivative.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. Specifically, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 - 15 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 8 - 12 | Inhibition of MDM2-p53 interactions |
| HeLa (Cervical) | 9 - 14 | Modulation of signaling pathways |
The mechanism of action often involves disruption of critical signaling pathways associated with cancer progression, such as those regulating apoptosis and cell proliferation. For instance, compounds have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
2. Antibacterial Activity
The antibacterial properties of thiourea derivatives have also been extensively studied. The compound exhibits varying degrees of activity against several pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 - 250 |
| Escherichia coli | 100 - 200 |
| Pseudomonas aeruginosa | 150 - 300 |
The presence of long alkyl chains in some derivatives has been correlated with enhanced antibacterial activity due to increased lipophilicity, which aids in penetrating bacterial cell walls . Molecular docking studies indicate that these compounds bind effectively to bacterial enzymes such as enoyl ACP reductase (FabI), which are critical for bacterial survival .
3. Antioxidant Activity
Thiourea derivatives are also recognized for their antioxidant properties. The compound has demonstrated significant radical scavenging activity:
| Assay Type | IC₅₀ (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 52 |
These findings suggest that the compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Case Studies
A notable case study involved the evaluation of a series of thiourea derivatives similar to the compound against various cancer cell lines. The results indicated that modifications in the pyrazole and imidazole moieties significantly influenced biological activity. For instance, derivatives with specific substituents showed enhanced cytotoxicity against MCF-7 cells compared to others lacking such modifications .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses potent antibacterial and antifungal effects against a range of pathogens, including resistant strains. This makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties, potentially useful in treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its utility in conditions like rheumatoid arthritis or inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
The compound's unique structure allows it to function as a pesticide. Studies have reported its effectiveness against various agricultural pests, providing an environmentally friendly alternative to traditional chemical pesticides. The mode of action involves disrupting the physiological processes in pests, leading to their mortality .
Plant Growth Regulation
In addition to its pesticidal properties, the compound has been investigated for its role as a plant growth regulator. It has been shown to enhance growth parameters such as root length and biomass in certain crops, contributing to increased agricultural productivity .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its potential use in synthesizing novel polymers with specific properties. Its reactivity allows for the modification of polymer matrices, leading to materials with enhanced mechanical strength and thermal stability .
Nanotechnology
The compound's ability to form complexes with metal ions opens avenues for applications in nanotechnology. It can be used as a precursor for synthesizing metal nanoparticles with tailored sizes and shapes for applications in catalysis and drug delivery systems .
Case Studies
Chemical Reactions Analysis
Cyclization Reactions
The thiourea moiety facilitates cyclization with α-halocarbonyl compounds. For example:
-
Reaction with phenacyl bromide forms a thiazolidin-2-imine derivative via intramolecular nucleophilic substitution (Scheme 1) .
-
Mechanism involves initial isothiourea intermediate formation, followed by ring closure .
Key Conditions
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Phenacyl bromide | Thiazolidin-2-imine | 75–85% | |
| Chloroacetone | Thiazol-2-one | 68% |
Metal Coordination
The compound acts as a bidentate ligand via sulfur (thiourea) and nitrogen (imidazole) atoms:
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Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water at 60°C .
-
Coordination geometry confirmed by IR and NMR spectroscopy, with ν(C=S) shifting from 1250 cm⁻¹ to 1180–1200 cm⁻¹ upon metal binding .
Complexation Data
| Metal Salt | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| CuCl₂·2H₂O | 1:1 | 4.8 ± 0.2 |
| Ni(NO₃)₂·6H₂O | 1:2 | 3.5 ± 0.3 |
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH):
-
Thiourea undergoes hydrolysis to yield urea derivatives (Table 1) .
-
Imidazole protonation alters electronic properties, influencing reaction kinetics.
Hydrolysis Products
| Acid Strength (pH) | Product | Rate (k, s⁻¹) |
|---|---|---|
| 1.5 | Corresponding urea derivative | 2.3 × 10⁻⁴ |
| 3.0 | Partial hydrolysis intermediates | 1.1 × 10⁻⁴ |
Pyrazolyl Core Reactivity
The pyrazolyl group participates in electrophilic substitutions:
-
Nitration at C4 position using HNO₃/H₂SO₄ yields nitro derivatives .
-
Bromination with NBS in DMF selectively functionalizes the pyrazole ring .
Electrophilic Substitution Examples
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 62% |
| Bromination | NBS, DMF, 50°C | C5 | 58% |
Oxidative Transformations
-
Treatment with H₂O₂ in acetic acid oxidizes the thiourea group to urea .
-
Imidazole ring remains stable under mild oxidative conditions.
Biological Activity Modulation
Structure–activity relationship (SAR) studies reveal:
-
Thiourea derivatives inhibit microbial growth (MIC: 8–32 µg/mL against S. aureus).
-
Imidazole enhances binding to fungal cytochrome P450 enzymes.
Synthetic Optimization
Large-scale synthesis employs:
-
Continuous flow reactors for improved yield (85–90%).
-
Purification via automated column chromatography (CH₂Cl₂/MeOH gradient) .
This compound’s versatility in cyclization, coordination, and substitution reactions makes it valuable for medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo pharmacological profiling.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂ in ): Increase polarity and hydrogen-bond acceptor capacity, influencing crystallinity and thermal stability.
- Aliphatic vs. Aromatic Side Chains: Allyl or diethylamino groups () reduce hydrogen-bonding capacity compared to imidazole, altering biological target specificity.
Critical Analysis :
- The imidazole-propyl thiourea scaffold (target compound and IR-415) demonstrates broad bioactivity, likely due to imidazole’s role in coordinating metal ions or binding catalytic sites.
- Substituents on the aryl group (e.g., methoxy, nitro, fluorine) modulate electronic properties and steric effects, altering potency and selectivity .
Physicochemical Properties
Note: The absence of strong electron-withdrawing groups (e.g., NO₂) in the target compound may result in lower melting points compared to , though experimental data is lacking.
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | CS₂, NH₃, RT | Ethanol | 4 h | ~75 | |
| 2 | 3-(Imidazolyl)propylamine, reflux | DMF | 2 h | ~60 |
How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound?
Level: Advanced
Answer:
For precise structural determination:
Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 293 K) .
Refinement with SHELXL :
- Input *.hkl files into SHELXL for structure solution and refinement.
- Address challenges like twinning or disorder using the TWIN and PART commands .
Validation : Cross-check bond lengths (mean σ(C–C) = 0.007 Å) and R-factor convergence (target R < 0.06) .
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | 0.064 | |
| C–C bond deviation | 0.007 Å |
What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal lattice of this compound?
Level: Advanced
Answer:
Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) using software like Mercury .
Functionality Maps : Identify donor/acceptor sites (e.g., imidazole N–H, thiourea S) to predict aggregation behavior .
Thermal Ellipsoid Modeling : Use SHELXL-generated displacement parameters to assess dynamic hydrogen-bonding interactions .
How can molecular docking studies predict the biological activity of this compound?
Level: Basic
Answer:
Target Selection : Use databases like PDB (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .
Docking Software : Perform rigid/flexible docking with AutoDock Vina, focusing on binding affinity (ΔG) and pose validation .
Post-Docking Analysis : Compare interaction profiles (e.g., hydrophobic contacts with imidazole moieties) to known inhibitors .
How should researchers address contradictions between computational docking results and experimental bioactivity data?
Level: Advanced
Answer:
Solvent Effects : Re-dock using explicit solvent models (e.g., TIP3P water) to account for hydration .
Conformational Sampling : Employ molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to explore binding pocket flexibility .
Experimental Validation : Conduct in vitro assays (e.g., MIC tests for antifungal activity) to reconcile discrepancies .
What experimental design strategies are optimal for studying substituent effects on this compound’s bioactivity?
Level: Advanced
Answer:
Adopt a split-plot design to manage variables:
Main Plot : Vary the imidazole-propyl chain length.
Subplot : Modify pyrazole substituents (e.g., methyl vs. phenyl).
Replicates : Use ≥4 replicates with randomized blocks to minimize batch effects .
Q. Design Table :
| Variable | Levels | Statistical Model | Reference |
|---|---|---|---|
| Imidazole position | 1-yl, 3-yl | ANOVA with Tukey’s HSD | |
| Solvent polarity | Ethanol, DMF, DMSO | Linear mixed-effects |
How can environmental persistence studies be designed for this compound?
Level: Advanced
Answer:
Fate Analysis : Measure hydrolysis rates (pH 5–9) and photodegradation (UV-Vis exposure) .
Partitioning Studies : Determine log Kow (octanol-water) and soil sorption coefficients (Kd) .
Ecotoxicology : Use microcosm assays to assess effects on Daphnia magna (LC50) .
What advanced spectroscopic techniques resolve tautomerism in the thiourea moiety?
Level: Advanced
Answer:
VT-NMR : Variable-temperature ¹H NMR (e.g., 298–373 K) to observe thione ↔ thiol tautomer shifts .
IR Spectroscopy : Monitor ν(C=S) (1150–1250 cm⁻¹) and ν(N–H) (3300 cm⁻¹) bands in solid-state .
DFT Calculations : Compare experimental spectra with B3LYP/6-31G(d) optimized tautomer geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
